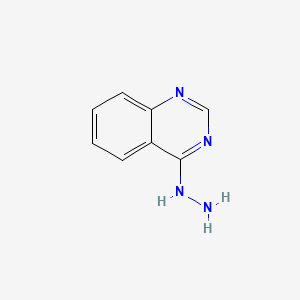

4-Hydrazinoquinazoline

描述

Significance of Quinazoline (B50416) Scaffold in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in modern medicinal chemistry. mdpi.comontosight.ai Its derivatives have garnered significant interest due to their presence in numerous naturally occurring alkaloids and a wide array of synthetic compounds with therapeutic value. omicsonline.orgekb.eg The stability of the quinazolinone nucleus has encouraged medicinal chemists to introduce various bioactive moieties to this core structure to synthesize new potential medicinal agents. omicsonline.org

The quinazoline framework is associated with an exceptionally broad and diverse range of pharmacological activities. nih.govmdpi.comresearchgate.net This versatility has made it a focal point for extensive research, leading to the discovery of compounds with numerous therapeutic applications. nih.govbohrium.comscielo.br The biological activities attributed to quinazoline derivatives are extensive, positioning them as valuable leads in the development of drugs for a multitude of diseases. ekb.egekb.eg Several clinically approved drugs, such as the anticancer agents Gefitinib (B1684475) and Erlotinib (B232), and the antihypertensive drug Prazosin, feature the quinazoline structure, underscoring its therapeutic importance. scielo.brnih.govscielo.br

The wide-ranging biological effects of quinazoline-based compounds are summarized in the table below.

| Pharmacological Activity | Description | Key References |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including targeting enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. ekb.egekb.egnih.gov | nih.gov, nih.gov, nih.gov, rsc.org, bohrium.com |

| Anti-inflammatory | Modulation of inflammatory pathways, demonstrating potential for treating inflammatory conditions. nih.govmdpi.com | nih.gov, nih.gov, mdpi.com, innovareacademics.in |

| Antimicrobial | Activity against a range of bacteria (antibacterial) and fungi (antifungal), offering potential for new anti-infective agents. nih.govinnovareacademics.inmdpi.com | nih.gov, nih.gov, rsc.org, innovareacademics.in |

| Antiviral | Inhibition of viral replication, including activity against HIV. nih.govnih.gov | nih.gov, mdpi.com, nih.gov |

| Antihypertensive | Used in the management of hypertension, with drugs like Prazosin and Doxazosin being notable examples. nih.govbohrium.comscielo.br | nih.gov, mdpi.com, bohrium.com, mdpi.com |

| Anticonvulsant | Demonstrates activity in controlling seizures, suggesting potential for epilepsy treatment. nih.govnih.govrsc.org | nih.gov, nih.gov, rsc.org, mdpi.com |

| Analgesic | Provides pain relief, indicating potential as analgesic agents. nih.govmdpi.comnih.gov | nih.gov, nih.gov, mdpi.com |

| Anti-Alzheimer's | Shows potential in targeting pathways associated with Alzheimer's disease, such as cholinesterase inhibition. mdpi.combohrium.comscielo.br | mdpi.com, scielo.br, bohrium.com |

| Antimalarial | Exhibits activity against the Plasmodium parasite, making it a scaffold of interest for new antimalarial drugs. nih.govinnovareacademics.inmdpi.com | nih.gov, mdpi.com, innovareacademics.in, mdpi.com |

| Antidiabetic | Some derivatives have shown potential in managing diabetes. mdpi.comnih.gov | nih.gov, mdpi.com, innovareacademics.in |

The quinazoline nucleus is widely regarded as a "privileged structure" in medicinal chemistry. mdpi.comomicsonline.orgnih.govscielo.br This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. omicsonline.orgnih.gov The versatility of the quinazoline scaffold allows for the incorporation of diverse functional groups, which can be tailored to interact with various receptors and enzymes. mdpi.com This adaptability facilitates the more rapid discovery of medicinally useful compounds. nih.gov Its ability to act as a "privileged hinge binder," particularly in kinase inhibitors like gefitinib where it binds to the hinge region of EGFR, exemplifies its significance. scielo.brscielo.br This has paved the way for the development of a multitude of kinase inhibitors for cancer therapy. scielo.brscielo.br

Overview of Hydrazine (B178648) Moiety in Bioactive Compounds

The hydrazine moiety (-NH-NH2) is a versatile and reactive functional group that plays a significant role in the design and synthesis of bioactive compounds. researchgate.netenamine.net Although hydrazine-containing compounds are relatively rare in nature, they are found in some plants, microorganisms, and marine organisms. researchgate.net In medicinal chemistry, hydrazine and its derivatives, such as hydrazides and hydrazones, are crucial synthetic intermediates for creating nitrogen-containing heterocyclic compounds like pyrazoles and triazoles. researchgate.netenamine.net

Hydrazine derivatives are present in numerous bioactive molecules and exhibit a wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities. researchgate.netmdpi.com The presence of a higher number of nitrogen atoms in hydrazide structures compared to amides can enable more efficient binding with biological enzymes, making them an attractive alternative for drug design. researchgate.net Several successful drugs incorporate a hydrazine or hydrazide feature, such as the vasodilator Hydralazine, the antidepressant Phenelzine, and the antiparkinsonian agent Carbidopa. enamine.net The reactivity of the hydrazine group, particularly its ability to condense with carbonyl compounds, makes it a valuable tool in constructing diverse and complex molecules for drug discovery. enamine.netrasayanjournal.co.in

Historical Context of 4-Hydrazinoquinazoline Research

Research into this compound emerged from the broader exploration of quinazoline chemistry. A key synthetic route to this compound involves the reaction of 4-chloroquinazoline (B184009) with hydrazine hydrate (B1144303). ontosight.ainih.gov This nucleophilic substitution reaction, where the highly reactive chloro group at the 4-position is displaced by the hydrazine group, became a fundamental method for its preparation. nih.gov Another approach involves the hydrazinolysis of thioquinazoline derivatives. researchgate.net

The primary significance of this compound in historical and ongoing research lies in its role as a versatile bifunctional nucleophilic reagent. scispace.com It has been extensively used as a key intermediate for the synthesis of fused heterocyclic systems, particularly triazoloquinazolines. scispace.comthieme-connect.com The reaction of this compound with reagents like carboxylic acids, orthoesters, or carbon disulfide leads to the formation of mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazolines and mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]quinazolines. scispace.comthieme-connect.com Furthermore, its condensation with aldehydes and ketones yields Schiff bases (hydrazones), which can be further cyclized to create various heterocyclic structures or studied for their own biological activities. nih.govresearchgate.net This utility as a foundational building block has cemented the place of this compound in heterocyclic and medicinal chemistry research.

Current Research Landscape and Future Directions for this compound

The current research involving this compound is vibrant and focused on leveraging it as a scaffold to create novel derivatives with enhanced biological activities. researchgate.net A significant area of investigation is the synthesis of new Schiff bases by reacting this compound with various substituted aldehydes; these Schiff bases are then evaluated as potential therapeutic agents or used as precursors for fused triazoloquinazolines. nih.gov

Recent studies have explored derivatives of this compound for a range of therapeutic targets. For example, novel substituted this compound derivatives and their corresponding fused triazoloquinazolines have been designed and synthesized as potential inhibitors of phosphodiesterase 7 (PDE7), which could lead to new treatments for inflammatory diseases. nih.govfrontiersin.org Other research focuses on creating pyrazole (B372694) derivatives by reacting this compound with β-dicarbonyl compounds, which have shown promising in-vitro antitumor and antimicrobial activities. researchgate.netresearchgate.net The synthesis of hybrid molecules, such as [2-(3-R-1H- mdpi.comnih.govCurrent time information in Bangalore, IN.-triazol-5-yl)phenyl]amines derived from 4-hydrazinoquinazolines, is being explored for developing potent and selective antistaphylococcal agents. nih.gov

Future directions will likely involve the continued structural modification of the this compound core to optimize potency and selectivity for various biological targets. scispace.comnih.gov This includes the synthesis of hydrazides with dicarboxylic acids and their subsequent cyclization to create novel triazoloquinazolines with potential anti-inflammatory properties. scispace.com The exploration of these derivatives as multi-target agents, particularly in cancer therapy, remains a promising avenue. researchgate.net Further investigations into the structure-activity relationships (SAR) of these new compounds, supported by computational studies like molecular docking, will be crucial for the rational design of the next generation of this compound-based therapeutics. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

quinazolin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKNQXCOGYNFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189660 | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-44-2 | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036075442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydrazinoquinazoline

Established Synthetic Pathways for 4-Hydrazinoquinazoline

The synthesis of this compound can be accomplished through several key methodologies, primarily involving the modification of a pre-existing quinazoline (B50416) ring.

The formation of the quinazoline ring system itself often involves condensation and cyclization strategies. One approach begins with anthranilic acid, which can be reacted with an appropriate isothiocyanate to form a thiourea (B124793) derivative. This intermediate then undergoes cyclization to yield a 2-thioquinazoline. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) can displace the thio-group to furnish the corresponding hydrazino-derivative. asianpubs.org For instance, the reaction of a 2-methylthioquinazoline with hydrazine hydrate leads to the nucleophilic displacement of the thiomethyl group, yielding the 2-hydrazinoquinazoline derivative. asianpubs.org

The synthesis of the core quinazoline structure, which is a precursor to this compound, can be achieved through cyclization. A common starting material is a 4H-benzo[d] Current time information in Bangalore, IN.smolecule.comoxazin-4-one derivative, which upon fusion with ammonium (B1175870) acetate, cyclizes to the corresponding quinazolin-4(3H)-one. rroij.com This quinazolinone is a stable intermediate that does not yet contain the hydrazine group but is a critical precursor for its introduction in a subsequent step. Another pathway involves the reaction of 2-aminobenzamide (B116534) with reagents like ethyl bromoacetate, which can lead to a cyclized quinazolinone product. researchgate.net These methods highlight the importance of cyclization in forming the fundamental quinazoline ring before its conversion to this compound.

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution of a chlorine atom from a 4-chloroquinazoline (B184009) precursor using hydrazine hydrate. znaturforsch.comnih.gov This reaction, known as hydrazinolysis, is efficient and versatile. orientjchem.org The 4-chloroquinazoline starting material is typically prepared by chlorinating the corresponding quinazolin-4(3H)-one with reagents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). rroij.comznaturforsch.comorientjchem.org

The subsequent reaction with hydrazine hydrate proceeds by nucleophilic attack of the hydrazine on the electron-deficient C4 position of the quinazoline ring, leading to the displacement of the chloride ion. The reaction conditions can be varied, but it is often carried out by refluxing the reactants in a suitable solvent such as n-butanol or ethanol (B145695). rroij.comznaturforsch.com

Table 1: Synthesis of this compound Derivatives via Hydrazinolysis of 4-Chloroquinazolines

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Phenyl-4-chloro-6,8-dibromoquinazoline | Hydrazine hydrate | - | - | 2-Phenyl-4-hydrazino-6,8-dibromoquinazoline | - | orientjchem.org |

| 4-Chloroquinazoline derivative | Hydrazine hydrate | n-Butanol | Reflux | This compound derivative | - | znaturforsch.com |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Hydrazine hydrate | - | - | 2-Carboxyvinyl-4-hydrazino-6,8-dibromoquinazoline | - | nih.gov |

| 2-Phenyl-4-chloroquinazoline | Hydrazine hydrate | Ethanol | Reflux, 2h | 2-Phenyl-4-hydrazinoquinazoline | 78% | rroij.com |

Note: Yields and specific conditions are not always reported in the literature.

Synthesis of Novel this compound Derivatives

This compound is a valuable intermediate primarily because its hydrazine group can readily react with various electrophiles, paving the way for the synthesis of a multitude of derivatives, including Schiff bases and fused heterocyclic systems.

The reactivity of this compound makes it a cornerstone for multi-step syntheses of complex heterocyclic systems. A common strategy involves the initial formation of a Schiff base, followed by a cyclization reaction to create a fused ring system, such as a triazoloquinazoline.

For example, a series of novel substituted this compound derivatives and fused triazoloquinazolines were synthesized through a multi-step process. nih.govnih.gov The sequence began with the synthesis of quinazolylhydrazines, which were then reacted with various substituted aromatic aldehydes to form Schiff bases. nih.govnih.govresearchgate.net These Schiff base intermediates were then subjected to an oxidative cyclization reaction, for instance using bromine in acetic acid, to yield the target fused triazoloquinazolines. nih.govnih.gov

Another approach involves the cyclocondensation of this compound derivatives with α-haloketones (like chloroacetone (B47974) and phenacyl bromide) or diethyl oxalate (B1200264) to form tetraazaphenanthrene derivatives, which are complex tetracyclic systems. znaturforsch.com The reaction with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) can also lead to cyclocondensation, forming triazoloquinazoline derivatives. orientjchem.org

Table 2: Examples of Multi-step Synthesis Starting from this compound

| Starting Material | Reagents | Key Intermediates | Final Product Class | Reference |

|---|---|---|---|---|

| Quinazolylhydrazines | 1. Substituted aromatic aldehydes2. Bromine in acetic acid | Schiff bases | Fused triazoloquinazolines | nih.govresearchgate.net |

| This compound derivative | Chloroacetone or Phenacyl bromide | - | Tetraazaphenanthrene derivatives | znaturforsch.com |

| This compound derivative | Diethyl oxalate | - | Tetraazaphenanthrene-1,2-dione | znaturforsch.com |

| This compound derivative | Carbon disulfide, KOH | - | Triazoloquinazoline derivative | orientjchem.org |

The condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone is a fundamental transformation that yields hydrazone derivatives, commonly known as Schiff bases. rroij.com This reaction is typically straightforward, often carried out by refluxing the reactants in an alcoholic solvent, sometimes with a catalytic amount of acid like acetic acid. rroij.com

A wide variety of aldehydes, including substituted aromatic aldehydes, have been used to create a library of Schiff bases. nih.govnih.govresearchgate.net For instance, this compound derivatives have been condensed with benzaldehyde, p-chlorobenzaldehyde, and various other substituted aromatic aldehydes to produce the corresponding hydrazones. znaturforsch.comorientjchem.org The reaction is not limited to aldehydes; condensation with acetone (B3395972) has also been reported to yield the corresponding Schiff base. nih.govnih.gov These Schiff bases are not only stable final products but also serve as crucial intermediates for further cyclization reactions, as detailed in the previous section. nih.govnih.govresearchgate.net

Table 3: Examples of Schiff Bases Synthesized from this compound

| Hydrazinoquinazoline Derivative | Aldehyde/Ketone | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-4-hydrazino-6,8-dibromoquinazoline | Benzaldehyde | Butanol | Reflux | Hydrazone derivative | orientjchem.org |

| This compound derivative | Benzaldehyde, p-Chlorobenzaldehyde | - | - | Schiff base | znaturforsch.com |

| 2-Phenyl-4-hydrazinoquinazoline | Aldehyde derivatives | Ethanol | Reflux, 5-6h, drops of acetic acid | Schiff base | rroij.com |

| Quinazolylhydrazines | Various substituted aromatic aldehydes | - | - | Schiff base | nih.govresearchgate.net |

| 2-Ethoxy-4-hydrazinoquinazoline | Acetone | - | - | Schiff base | nih.govnih.gov |

Derivatization with Acyl and Alkyl Halides

The hydrazine group in this compound serves as a potent nucleophile, readily reacting with various electrophilic reagents such as acyl and alkyl halides. semanticscholar.orgnih.gov These reactions typically involve the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbon of the halide.

Reaction with acyl halides, such as benzoyl chloride, crotonyl chloride, cinnamyl chloride, and 2-furoyl chloride, in a suitable solvent like dry chloroform (B151607) and in the presence of a base like potassium carbonate, yields 2-acyl-1-(quinazolin-4-yl)hydrazine derivatives. semanticscholar.orgnih.gov These intermediates can subsequently undergo tautomerization and cyclization, often leading to more stable fused heterocyclic systems through processes like the Dimroth rearrangement. semanticscholar.orgnih.gov For instance, the reaction of 2-ethoxy-4-hydrazinoquinazoline with various acid chlorides leads to the formation of 5-ethoxy-2-substituted- semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazolines. semanticscholar.orgnih.gov Similarly, reaction with ethyl chloroformate results in the corresponding carbamate (B1207046) derivative. semanticscholar.orgnih.gov

While 4-hydrazinoquinazolines are recognized as good substrates for alkyl halides, specific examples and detailed studies of the direct alkylation of the parent this compound are less commonly documented in the provided literature. semanticscholar.orgnih.gov The general reactivity suggests that alkylation would occur at the terminal nitrogen of the hydrazine moiety.

Table 1: Examples of Acyl Halide Derivatization of 2-Ethoxy-4-hydrazinoquinazoline semanticscholar.orgnih.gov

| Acyl Halide | Product |

|---|---|

| Benzoyl chloride | 5-Ethoxy-2-phenyl- semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazoline |

| Crotonyl chloride | 5-Ethoxy-2-propenyl- semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazoline |

| Cinnamyl chloride | 5-Ethoxy-2-styryl- semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazoline |

| 2-Furoyl chloride | 5-Ethoxy-2-(furan-2-yl)- semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazoline |

Reactions with Carbon Electrophiles (e.g., Acetic Anhydride (B1165640), Carbon Disulfide)

This compound and its derivatives react with various carbon electrophiles, leading to a range of heterocyclic products. Acetic anhydride and carbon disulfide are common reagents used to effect these transformations.

Acetic Anhydride: The reaction of this compound derivatives with acetic anhydride can result in either acetylation or cyclization, depending on the reaction conditions. Heating 2-methyl-4-hydrazinoquinazoline with acetic anhydride leads to the formation of 3,5-dimethyltriazolo[4,3-c]quinazoline. cdnsciencepub.comcdnsciencepub.com In the case of sugar hydrazones derived from this compound, treatment with acetic anhydride in pyridine (B92270) at room temperature results in the per-acetylation of the sugar's hydroxyl groups and the hydrazone's nitrogen atom, without causing cyclization. semanticscholar.org

Carbon Disulfide: The reaction of this compound with carbon disulfide is a key method for synthesizing sulfur-containing fused heterocycles. This reaction can lead to the formation of semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[4,3-c]quinazolines. researchgate.net For instance, reacting this compound with carbon disulfide can produce a potassium salt intermediate, which upon treatment with hydrazine hydrate, yields a 4-amino-4H-1,2,4-triazole-3-thiol derivative. researchgate.net Research has shown that the reaction of this compound with carbon disulfide can also lead to a facile in situ Dimroth-like rearrangement, directly yielding the more stable 2-thio semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazoline isomer. researchgate.net

Synthesis of Sugar Hydrazones

This compound readily undergoes condensation reactions with monosaccharides to form sugar hydrazones, which are of interest for their biological activities. semanticscholar.orgresearchgate.net The reaction typically involves refluxing equimolar amounts of the this compound derivative and an aldose (e.g., D-glucose, D-galactose, D-mannose, D-xylose, or D-arabinose) in ethanol with a catalytic amount of acetic acid. nih.gov The resulting sugar hydrazones can be isolated as stable crystalline products. nih.gov These hydrazones can be further modified, for example, by acetylation of the sugar's hydroxyl groups using acetic anhydride in pyridine. semanticscholar.orgresearchgate.net

Table 2: Synthesis of Sugar Hydrazones from 2-Ethoxy-4-hydrazinoquinazoline nih.gov

| Monosaccharide | Resulting Hydrazone |

|---|---|

| D-Glucose | 2-Ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone |

| D-Galactose | 2-Ethoxy-4-hydrazinoquinazoline-D-galactose hydrazone |

| D-Mannose | 2-Ethoxy-4-hydrazinoquinazoline-D-mannose hydrazone |

| D-Xylose | 2-Ethoxy-4-hydrazinoquinazoline-D-xylose hydrazone |

Introduction of N-Protected Amino Acid Moieties

The incorporation of amino acid fragments into the this compound scaffold is a significant strategy for creating novel hybrid molecules. zsmu.edu.ua This is typically achieved by reacting this compound with N-protected amino acids. researchgate.netnih.gov

A synthetic method has been developed for producing (3H-quinazolin-4-ylidene)hydrazides of N-protected amino acids based on the interaction of this compound with "activated" N-protected amino acids. researchgate.net78.27.236 This approach has been found to be particularly effective with benzoyl- and Boc-protected amino acids, which are considered reliable substrates for the synthesis of the corresponding hydrazides. researchgate.net The resulting hydrazides are valuable intermediates for further chemical transformations, particularly for the synthesis of substituted semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazolines. nih.gov

Cyclization and Annulation Reactions Involving this compound

Cyclization and annulation reactions are cornerstone transformations of this compound, providing access to a wide array of fused heterocyclic systems. tandfonline.com The bifunctional nature of the molecule, possessing both a nucleophilic hydrazine group and a reactive quinazoline nitrogen, facilitates these intramolecular ring-closing reactions.

The most prominent cyclization reaction involving this compound is the formation of the tricyclic triazoloquinazoline system. researchgate.net Depending on the reagent and reaction conditions, two main isomers can be formed: semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[4,3-c]quinazoline and semanticscholar.orgCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]quinazoline. The latter is often the more thermodynamically stable product, and rearrangements from the [4,3-c] to the [1,5-c] system (Dimroth rearrangement) are common. semanticscholar.orgresearchgate.net

These fused systems can be synthesized through various pathways:

Reaction with Carboxylic Acids and their Derivatives: Treatment with aliphatic carboxylic acids, acid chlorides, or anhydrides is a common method. semanticscholar.orgresearchgate.net For example, reacting 2-methyl-4-hydrazinoquinazoline with acetic anhydride yields 3,5-dimethyltriazolo[4,3-c]quinazoline. cdnsciencepub.com

Reaction with Carbon Disulfide: As mentioned previously, reaction with carbon disulfide provides a route to mercapto-substituted triazoloquinazolines. researchgate.net

Reaction with Diethyl Oxalate: Condensation with diethyl oxalate yields an ethoxycarbonyl-substituted triazoloquinazoline, which can be further converted to a carbohydrazide, a key intermediate for synthesizing more complex heterocyclic systems. researchgate.net

Oxidative Cyclization of Hydrazones: Sugar hydrazones derived from this compound can undergo oxidative cyclization using reagents like ethanolic iron (III) chloride to afford triazolo[4,3-a]quinazolines. semanticscholar.orgnih.gov

These reactions underscore the versatility of this compound as a building block for constructing diverse and complex fused heterocyclic compounds. nih.govtandfonline.com

Synthesis of Triazinoquinazoline Systems

The versatile nature of this compound also allows for its use in the synthesis of the six-membered triazine ring fused to the quinazoline core, forming triazinoquinazoline systems. These are typically achieved through condensation reactions with 1,2-dicarbonyl compounds or their equivalents.

One established route involves the reaction of 2-ethoxy-4-hydrazinoquinazoline with diethyl oxalate or ethyl chloroacetate (B1199739) in boiling ethanol. nih.govnih.gov These reactions yield 6-ethoxy-2H- Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazino[4,3-c]quinazoline-3,4-dione and 6-ethoxy-2,3-dihydro-4H- Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazino[4,3-c]quinazolin-4-one, respectively. nih.govnih.gov The proposed mechanism starts with a nucleophilic attack of the hydrazine's amino group on a carbonyl carbon of the ester, followed by tautomerism and ring closure. semanticscholar.org

Furthermore, this compound reacts with 2,4-diketoesters in a one-step procedure to give 3-acylmethyl-2H- Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazino[2,3-c]quinazolin-2-ones. researchgate.netresearchgate.net This reaction proceeds through a cyclocondensation followed by a Dimroth-like rearrangement. researchgate.netresearchgate.net

Table 3: Synthesis of Triazinoquinazoline Systems from this compound Derivatives

| This compound Derivative | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Ethoxy-4-hydrazinoquinazoline | Diethyl oxalate | Boiling ethanol | 6-ethoxy-2H- Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazino[4,3-c]quinazoline-3,4-dione | nih.govnih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Ethyl chloroacetate | Boiling ethanol | 6-ethoxy-2,3-dihydro-4H- Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazino[4,3-c]quinazolin-4-one | nih.govnih.gov |

| This compound | 2,4-Diketoesters | One-step procedure | 3-acylmethyl-2H- Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazino[2,3-c]quinazolin-2-ones | researchgate.netresearchgate.net |

| This compound | Maleic anhydride | One-step sequence | 2-(3,4-dihydro-3oxo-2H- Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazino[4,3-c]quinazolin-4-yl)acetic acid | researchgate.net |

Formation of Pyrazolo[1,5-c]quinazoline (B1257617) Derivatives

The synthesis of pyrazolo[1,5-c]quinazolines from this compound precursors involves the construction of a five-membered pyrazole (B372694) ring fused to the quinazoline system. Various synthetic strategies have been developed to access this scaffold.

A metal-free approach involves a [3 + 2] dipolar cycloaddition and a regioselective ring expansion process. This method has been used to access functionalized pyrazolo-[1,5-c]quinazolinones. nih.gov Another strategy employs a copper-catalyzed [3 + 2] cycloaddition reaction between an N-iminoquinazolinium ylide and various polar olefins, which efficiently synthesizes pyrazolo[1,5-c]quinazoline derivatives. researchgate.net

Multi-component reactions also provide a convergent pathway to pyrazolo[1,5-a]quinazoline derivatives. For example, the reaction of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with various reagents can be used to construct the pyrazolo[1,5-a]quinazoline scaffold. ajol.info

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of the diverse heterocyclic systems synthesized from this compound relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is indispensable for confirming the structures of these novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of this compound derivatives. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the molecular structure, including the substitution patterns and the isomeric form of the fused heterocyclic systems.

For the Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazolo[4,3-c] and Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazolo[1,5-c]quinazoline isomers, ¹H NMR is particularly useful for distinguishing between them. For example, in one study, the most prominent peak in the ¹H NMR spectrum of a Current time information in Bangalore, IN.beilstein-journals.orgnih.govtriazolo[4,3-c]quinazoline was a singlet at 9.32 ppm, attributed to the triazole proton. mdpi.compreprints.org In contrast, the corresponding singlet for the [1,5-c] isomer appeared upfield at 8.63 ppm. mdpi.compreprints.org

The ¹³C NMR spectra provide direct information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the assignment of each carbon in the heterocyclic framework. Aromatic carbons typically resonate in the range of 110-170 ppm, while carbons in carbonyl groups of quinazolinone derivatives can be found further downfield. oregonstate.edu

Table 4: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Chloro-4-[2-(5-hydroxymethyl-2-furylmethylene)hydrazino]quinazoline | DMSO-d₆ | 11.21 (d, 1H, NH), 7.89-7.87 (m, 2H, Ar-H), 7.64-7.60 (m, 2H, Ar-H), 7.17-7.14 (m, 3H, Ar-H, ArCH=N), 6.50 (s, 1H, OH), 4.48 (s, 2H, CH₂) | 163.3, 159.8, 150.7, 148.8, 141.3, 135.4, 127.4, 122.7, 118.7, 115.7, 114.7, 110.0, 56.2 | grafiati.com |

| 2-Chloro-4-[2-(4-quinolinylmethylene)hydrazino]quinazoline | DMSO-d₆ | 11.21 (d, 1H, NH), 9.42 (s, 1H, Ar-H), 9.05 (d, J = 4 Hz, 1H, Ar-H), 9.02 (d, J = 8 Hz, 1H, Ar-H), 8.16 (d, J = 8 Hz, 1H, Ar-H), 8.03 (d, J = 4 Hz, 1H, Ar-H), 7.90-7.86 (m, 2H, Ar-H), 7.65-7.61 (m, 2H, Ar-H), 7.19-7.16 (m, 2H, Ar-H, ArCH=N) | 163.3, 160.2, 150.9, 150.7, 148.9, 141.3, 136.9, 135.4, 133.2, 130.3, 128.3, 127.4, 125.5, 125.3, 122.7, 122.3, 115.7, 114.7 | grafiati.com |

| 3-(5-Bromo-3-indolyl)-5-chloro-1,2,4-triazolo[4,3-c]quinazoline | DMSO-d₆ | 11.90 (s, 1H, NH), 8.92 (s, 1H, Ar-H), 8.50 (d, J = 4 Hz, 1H, Ar-H), 8.04-7.90 (m, 4H, Ar-H), 7.47 (d, J = 8 Hz, 1H, Ar-H), 7.35 (dd, J = 8, 4 Hz, 1H, Ar-H) | 155.7, 136.4, 133.8, 126.8, 125.6, 124.6, 114.5, 113.7, 112.0 | grafiati.com |

| 5,9-Dichloro-3-(3-pyridyl)-1,2,4-triazolo[4,3-c]quinazoline | DMSO-d₆ | 8.98 (s, 1H, Ar-H), 8.83 (s, 1H, Ar-H), 8.56 (d, 1H, Ar-H), 8.23-7.89 (m, 2H, Ar-H), 7.50-7.10 (m, 2H, Ar-H) | Not specified | grafiati.com |

| 2-(Methylthio)quinazoline-4(3H)-thione | DMSO-d₆ | 14.12 (s, 1H, NH), 8.48 (d, J = 8.0 Hz, 1H, C5-H), 7.82 (t, J = 8.0 Hz, 1H, C7-H), 7.58 (d, J = 8.0 Hz, 1H, C8-H), 7.48 (t, J = 8.0 Hz, 1H, C6-H), 2.61 (s, 3H, SCH₃) | 187.5, 156.1, 146.9, 136.0, 129.9, 127.3, 127.1, 126.8, 13.2 | wikipedia.org |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. The ionization of these molecules, typically through electron impact (EI), provides a molecular ion peak (M⁺) that confirms the molecular formula. Subsequent fragmentation of the molecular ion offers valuable insights into the compound's structure. ruc.dknih.govgatech.edumiamioh.edulibretexts.org

In the mass spectrum of this compound itself, the molecular ion peak is a key identifier. smolecule.com For derivatives, the fragmentation often involves the loss of the substituent group or cleavage within the quinazoline ring system. For instance, studies on various derivatives have shown characteristic fragmentation patterns. The mass spectra of 2-ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone show a molecular ion peak at m/z [M+H]⁺ 366. nih.gov Similarly, other sugar hydrazone derivatives exhibit corresponding molecular ion peaks, confirming their respective molecular weights. nih.gov

A common fragmentation pathway observed in more complex derivatives involves the loss of a side chain, leading to a fragment corresponding to the core quinazoline or triazoloquinazoline ring. For example, the mass spectrum of a derivative with a sugar residue showed a fragment ion confirming the loss of the sugar moiety from the molecular ion. nih.gov Another study reported that the mass spectra of certain triazoloquinazoline derivatives displayed a characteristic fragment attributable to the triazoloquinazoline ring. semanticscholar.org

Table 1: Selected Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z | Reference |

| This compound | C₈H₈N₄ | 160.18 | [M]⁺ | smolecule.comsigmaaldrich.com |

| 2-Ethoxy-4-hydrazinoquinazoline | C₁₀H₁₂N₄O | 204.23 | [M+H]⁺ 204 | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone | C₁₆H₂₂N₄O₆ | 366.37 | [M+H]⁺ 366 | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline-D-galactose hydrazone | C₁₆H₂₂N₄O₆ | 366.37 | [M+H]⁺ 366 | nih.gov |

This table is generated based on available data and is not exhaustive.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org For this compound and its derivatives, IR spectra provide clear evidence for the presence of N-H, C=N, and aromatic C-H bonds, which are characteristic of the quinazoline and hydrazine moieties.

The IR spectrum of this compound itself would be expected to show strong N-H stretching vibrations from the hydrazine group. In derivatives, these characteristic peaks can shift or be accompanied by new absorptions corresponding to the added functional groups. For example, in 2-ethoxy-4-hydrazinoquinazoline, characteristic IR absorption bands are observed for the C=N bond at 1620 cm⁻¹, the N-H bond at 3160 cm⁻¹, and the NH₂ group at 3250 and 3300 cm⁻¹. nih.gov

When this compound is converted into hydrazones, a C=N stretching vibration typically appears in the range of 1615-1618 cm⁻¹. nih.gov The reaction with carbonyl compounds to form triazolo[4,3-c]quinazolines results in the appearance of C=O stretching bands if a carbonyl group is present in the final structure. niscpr.res.in

Table 2: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Compound Type | Reference |

| Hydrazine | N-H (stretch) | 3160-3300 | Hydrazinoquinazolines | nih.gov |

| Hydrazone | C=N (stretch) | 1615-1618 | Hydrazone derivatives | nih.gov |

| Quinazoline Ring | C=N (stretch) | 1582-1620 | General quinazolines | niscpr.res.inderpharmachemica.com |

| Aromatic | C-H (stretch) | ~3050 | General quinazolines | derpharmachemica.com |

| Carbonyl | C=O (stretch) | 1670-1715 | Carbonyl-containing derivatives | niscpr.res.inderpharmachemica.com |

This table provides a general range for the characteristic absorptions.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for confirming the empirical and molecular formula of newly synthesized this compound derivatives. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition. nih.govderpharmachemica.com

For example, in the synthesis of 2-ethoxy-4-hydrazinoquinazoline, the elemental analysis showed: Found: C, 58.86%; H, 5.78%; N, 27.45%. This is in close agreement with the calculated values for C₁₀H₁₂N₄O: C, 58.82%; H, 5.88%; N, 27.45%. nih.gov Similarly, numerous studies on various derivatives of this compound report elemental analysis data that corroborates the proposed structures. nih.govderpharmachemica.comfrontiersin.org

Table 3: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-Ethoxy-4-hydrazinoquinazoline | C₁₀H₁₂N₄O | C: 58.82, H: 5.88, N: 27.45 | C: 58.86, H: 5.78, N: 27.45 | nih.gov |

| 6,8-Dibromo-2-methyl-4-hydrazinoquinazoline | C₉H₈Br₂N₄ | C: 32.56, H: 2.43, N: 16.88 | C: 32.36, H: 2.35, N: 16.71 | derpharmachemica.com |

| 2-Ethoxy-4-hydrazinoquinazoline-D-glucose hydrazone | C₁₆H₂₂N₄O₆ | C: 52.46, H: 6.01, N: 15.30 | C: 52.66, H: 6.16, N: 15.41 | nih.gov |

This table presents a selection of reported elemental analysis data.

Computational Chemistry and Theoretical Studies on 4 Hydrazinoquinazoline

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, have been pivotal in elucidating the molecular properties of 4-hydrazinoquinazoline. These computational approaches allow for the detailed examination of molecular structure, stability, and reactivity. nih.govtaylor.edu

Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. frontiersin.org For this compound and its derivatives, geometry optimizations have been performed using various levels of theory, such as MP2 with the 6-31G(d) basis set and DFT methods like PBE0-D3BJ/def2-TZVP. researchgate.netmdpi.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. pnrjournal.comarxiv.org For instance, studies on related quinazoline (B50416) derivatives have shown that the optimized bond lengths in the six-membered rings are typically in the range of 1.386 to 1.403 Å, with C-H bond lengths around 1.083–1.084 Å. ajchem-a.com Frequency analyses are often performed following optimization to confirm that the obtained structure is a true local minimum, characterized by the absence of imaginary vibrational frequencies. mdpi.com

Thermodynamic Parameter Calculations

Theoretical calculations can predict various thermodynamic parameters, offering insights into the stability and feasibility of chemical processes. For this compound, parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy have been computed. researchgate.netscirp.org These calculations are essential for understanding the energetics of the molecule and its reactions. journal-biogen.orgscholarsresearchlibrary.comdiva-portal.org Studies have utilized methods like MP2/6-31G(d) to compute these thermodynamic properties, which are crucial for analyzing the relative stabilities of different isomers or tautomers. researchgate.netresearchgate.net The effect of solvents on these parameters can also be evaluated using models like the Polarizable Continuum Model (PCM), which simulates the solvent environment and its influence on molecular properties. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. mdpi.comrsc.org The MEP map visually represents the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. nih.govmdpi.com Typically, red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack, such as those around nitrogen atoms with lone pairs. nih.gov Blue areas represent positive potential, corresponding to electron-deficient regions prone to nucleophilic attack. nih.gov For molecules related to this compound, MEP analysis helps in identifying the most likely sites for intermolecular interactions, including hydrogen bonding. ajchem-a.commdpi.com

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. physchemres.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. physchemres.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. physchemres.orgwuxibiology.com For derivatives of this compound, DFT calculations have been employed to determine these orbital energies and the corresponding gap. mdpi.com This analysis is crucial for predicting the electronic transition properties and understanding the charge transfer characteristics within the molecule. mdpi.comnih.gov

Tautomerism Studies of 4-Hydrazinoquinazolines

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic compounds, including this compound. ubd.edu.bnkth.senih.gov Computational studies have been instrumental in investigating the tautomeric equilibria of this compound. researchgate.netpsu.edu

Energetics and Relative Stabilities of Tautomers

Computational methods are extensively used to determine the energetics and relative stabilities of different tautomeric forms of this compound. researchgate.netd-nb.infonih.gov By calculating the Gibbs free energy and electronic energy of each tautomer, researchers can predict which form is most stable under specific conditions (e.g., in the gas phase or in different solvents). researchgate.netmdpi.com For this compound, studies employing the MP2/6-31G(d) level of theory have investigated the equilibrium between the amino and imino forms. researchgate.netresearchgate.net These calculations have consistently shown that the amino tautomer is the predominant and more stable form in the gas phase. researchgate.netresearchgate.net The inclusion of solvent effects, through methods like PCM, has indicated that while solvents can cause slight shifts in the relative stabilities, the preference for the amino form generally persists across various solvent environments, including 1,4-dioxane, acetic acid, ethanol (B145695), and water. researchgate.netresearchgate.net

Solvent Effects on Tautomeric Equilibria

Theoretical studies on this compound have explored the influence of different solvents on its tautomeric equilibrium. The molecule can exist in different tautomeric forms, and the relative stability of these forms can be affected by the surrounding solvent environment. researchgate.net

Investigations using the Polarizable Continuum Model (PCM) have evaluated the tautomeric equilibria in various solvents, including 1,4-dioxane, acetic acid, ethanol, and water. researchgate.net These studies have determined that solvents induce only slight changes in the relative stability of the tautomers. researchgate.net Across all studied solvent environments, the amino form of this compound is predominantly favored. researchgate.net The effect of the solvent can be understood at two levels: implicit solvation, where the solvent acts as a continuum to stabilize or destabilize tautomers based on their polarity, and explicit solvation, which involves the formation of solute-solvent complexes. nih.gov The ability of each tautomer to form external hydrogen bonds with solvent molecules plays a considerable role in their differing degrees of stabilization. nitrkl.ac.in Generally, the predominance of one tautomer over another is influenced by solvent polarity, solvent type, and specific solute-solvent interactions. nitrkl.ac.in

The table below summarizes the findings regarding the predominant tautomeric form of this compound in different solvents, as determined by computational studies. researchgate.net

| Solvent | Predominant Tautomer |

| Gas Phase | Amino form |

| 1,4-Dioxane | Amino form |

| Acetic Acid | Amino form |

| Ethanol | Amino form |

| Water | Amino form |

Vibrational Spectra Analysis (IR, Raman)

Computational methods have been instrumental in analyzing the vibrational spectra (Infrared and Raman) of this compound. Theoretical calculations of anharmonic vibrational wavenumbers have been performed and compared with experimental data to assign the modes of the IR spectra. researchgate.netresearchgate.net These analyses are crucial for understanding the molecule's structural and bonding characteristics. americanpharmaceuticalreview.com

Vibrational spectroscopy, including both IR and Raman techniques, probes the same molecular transitions but through different mechanisms, providing complementary information. americanpharmaceuticalreview.commt.com IR spectroscopy relies on the absorption of infrared light by molecules at frequencies corresponding to their fundamental vibrations, particularly for functional groups with strong dipoles. mt.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the molecule's polarizability. mt.com

For this compound, theoretical calculations performed at the MP2/6-31G(d) level of theory have shown good agreement between the calculated wavenumbers and intensities of the amino form and those observed experimentally. researchgate.net A detailed interpretation of the infrared and Raman spectra has been reported, and the observed frequencies align well with the calculated ones. researchgate.net For instance, N-H stretching vibrations have been reported at 3483/3482 cm⁻¹ in 2-quinazoline/4-quinazoline systems. researchgate.net The bands located at 634/622/513 cm⁻¹ for different tautomers are attributed to N-H wagging movements, which correspond to an experimentally predicted frequency of 661 cm⁻¹. researchgate.net

The table below presents a comparison of some experimental and calculated vibrational frequencies for the amino form of this compound. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Wagging | 661 | 634/622/513 |

| N-H Stretching | ~3320 | ~3480 |

Amid-Imide Tautomerism in N-Protected Amino Acid Hydrazides

A notable structural feature observed in derivatives of this compound, specifically in N-protected amino acid hydrazides, is the phenomenon of amid-imide tautomerism. researchgate.net This type of prototropic tautomerism is particular to molecules containing both hydrazide and amide groups and has been unambiguously established through detailed analysis of 1H NMR spectra in DMSO solutions. researchgate.net

It is important to distinguish this from the hydrazine-hydrazone tautomerism, which is not typical for the this compound ring itself, as it predominantly exists in the 4(3H)-form. researchgate.net The introduction of N-protected amino acid moieties into the this compound molecule is a significant synthetic strategy, expanding the potential for creating new derivatives with varied physicochemical and biological properties. researchgate.net The synthesis of these hydrazides has been achieved by reacting this compound with "activated" N-protected amino acids, with benzoyl- and Boc-amino acids proving to be reliable substrates. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between this compound derivatives and their biological targets at a molecular level. frontiersin.orgrsc.orgnextmol.com These methods are crucial in drug discovery for predicting binding modes, understanding mechanisms of action, and guiding the design of more potent and selective inhibitors. frontiersin.orgnih.govyoutube.com

Ligand Preparation and Receptor Binding Analysis

The process of molecular docking begins with the careful preparation of both the ligand (this compound derivative) and the receptor (the target protein). omu.edu.tr Ligand preparation involves generating 3D geometries, assigning correct bond orders, and considering different tautomeric and ionization states. omu.edu.tr Similarly, protein structures, often obtained from X-ray crystallography, are prepared by adding hydrogen atoms, optimizing hydrogen bond networks, and resolving any atomic clashes. omu.edu.tr

Following preparation, docking simulations are performed to predict the binding pose of the ligand within the receptor's active site. The strength of this interaction is often evaluated using a scoring function, which estimates the binding affinity (e.g., ΔGbind). frontiersin.org Lower values of the predicted relative free energy (ΔGbind) typically indicate stronger binding. frontiersin.org For example, in a study of this compound derivatives as phosphodiesterase 7 (PDE7) inhibitors, molecular docking was used to identify compounds with good potency. frontiersin.orgnih.govnih.gov Receptor binding assays, while experimental, provide the data against which these computational predictions are validated. numberanalytics.com

Prediction of Molecular Mechanisms of Activity

Molecular docking and MD simulations are instrumental in predicting the molecular mechanisms by which this compound derivatives exert their biological effects. nih.govbmc-rm.org By visualizing the predicted binding poses, researchers can identify key interactions that are crucial for inhibitory activity. frontiersin.orgnih.gov For instance, studies on PDE7A inhibitors based on the this compound scaffold have used these computational methods to elucidate how these compounds fit into the enzyme's active site. frontiersin.orgnih.gov

Molecular dynamics simulations further enhance these predictions by providing insights into the dynamic behavior of the ligand-receptor complex over time. rsc.orgbnl.gov These simulations can confirm the stability of the predicted binding mode and reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.com For example, MD simulations have supported docking findings for PDE7A inhibitors, providing a basis for understanding their interactions through hydrogen bonds and π-π stacking patterns. frontiersin.orgnih.govnih.gov

Analysis of Binding Interactions (Hydrogen Bonds, π-π Stacking)

A detailed analysis of the binding interactions between this compound derivatives and their target receptors is a key output of molecular docking and dynamics studies. mdpi.comtainstruments.com These interactions, which are primarily non-covalent, determine the specificity and affinity of the ligand for its target. The most common types of interactions observed are hydrogen bonds and π-π stacking. frontiersin.orgnih.gov

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and a protein. In the case of this compound derivatives targeting PDE7A, docking studies have revealed the formation of conventional hydrogen bonds between the ligand and amino acid residues in the enzyme's active site. frontiersin.orgnih.govnih.gov

The table below summarizes the key binding interactions identified for potent this compound-based PDE7A inhibitors through molecular docking studies. frontiersin.orgnih.gov

| Compound | Key Binding Interactions | Target Enzyme |

| 4b | Conventional hydrogen bonds, π-π stacking | PDE7A |

| 4g | Conventional hydrogen bonds, π-π stacking | PDE7A |

| 5c | Conventional hydrogen bonds, π-π stacking | PDE7A |

| 5f | Conventional hydrogen bonds, π-π stacking | PDE7A |

Prediction of Reactive Sites via Electron Density Distribution

Computational chemistry provides powerful tools for elucidating the electronic structure of molecules, which in turn allows for the prediction of their chemical reactivity. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack. This is achieved by analyzing the molecule's electron density distribution, which is the measure of the probability of an electron being present at a specific location within the molecule. wikipedia.org

The reactivity of a chemical species is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ng The HOMO region, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO region, acting as an electron acceptor, is the site for nucleophilic attack. nsps.org.ngsamipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nsps.org.ng

Molecular Electrostatic Potential (MEP) Analysis

A key method for visualizing reactive sites is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, providing a guide to its reactive behavior. samipubco.com Different colors on the MEP surface represent varying electrostatic potentials:

Red/Yellow Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for attack by electrophiles. samipubco.com

Blue Regions: Indicate areas of low electron density and positive electrostatic potential (electron deficiency). These sites are prone to attack by nucleophiles. samipubco.com

Green Regions: Represent areas of neutral or zero potential. samipubco.com

For this compound, DFT calculations reveal a distinct distribution of electron density. The hydrazino group (-NH-NH₂) is strongly electron-donating, leading to a high concentration of electron density on its nitrogen atoms. Consequently, the MEP map shows these nitrogen atoms, particularly the terminal -NH₂ group, as intense red regions, marking them as the primary nucleophilic centers of the molecule. This high nucleophilicity is responsible for the compound's characteristic reactions, such as condensation with aldehydes and ketones. rroij.comekb.eg

Conversely, the quinazoline ring system, influenced by the electronegative ring nitrogens, exhibits electron-deficient characteristics. The LUMO is typically distributed across this aromatic system, highlighting the carbon atoms of the pyrimidine (B1678525) ring as potential electrophilic sites.

Quantum Chemical Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These parameters provide a more detailed theoretical basis for understanding the molecule's chemical behavior. nsps.org.ngsamipubco.com

Interactive Table: Global Reactivity Descriptors Derived from Frontier Orbitals

| Descriptor | Formula | Significance for Reactivity |

| HOMO Energy (EHOMO) | - | Represents electron-donating ability; higher values indicate greater nucleophilicity. |

| LUMO Energy (ELUMO) | - | Represents electron-accepting ability; lower values indicate greater electrophilicity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity; a smaller gap signifies higher reactivity. nsps.org.ng |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Absolute Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution; "soft" molecules are more reactive. nsps.org.ng |

| Absolute Softness (σ) | 1 / η | The reciprocal of hardness; a direct measure of reactivity. nsps.org.ng |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. samipubco.com |

Biological Activities and Pharmacological Applications of 4 Hydrazinoquinazoline Derivatives

Antimicrobial Activity

Research has consistently demonstrated the antimicrobial potential of 4-hydrazinoquinazoline derivatives against a variety of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy

The antibacterial properties of this compound derivatives have been extensively studied, revealing their effectiveness against both Gram-positive and Gram-negative bacteria.

Numerous studies have highlighted the potent activity of this compound derivatives against Gram-positive bacteria. For instance, certain hydrazide-hydrazones derived from this scaffold have shown very strong activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.91 μg/mL, which is four times more potent than the reference drug nitrofurantoin. nih.gov Other synthesized hydrazide-hydrazones exhibited significant potency against a range of Gram-positive bacteria, with MIC values ranging from 0.002 to 0.98 µg/mL. mdpi.com

Specifically, derivatives have demonstrated notable efficacy against Staphylococcus aureus and Bacillus subtilis. researchgate.net Some compounds showed strong antibacterial activity against S. aureus with MIC values of 50 µg mL⁻¹. researchgate.net In another study, newly synthesized hydrazide-hydrazones showed various levels of inhibition against Gram-positive bacteria, with some compounds exhibiting strong antibacterial activity compared to streptomycin. nih.govmdpi.com Furthermore, certain triazoloquinazoline products displayed more significant inhibition against Gram-positive bacteria, particularly Streptobacillus, than Gram-negative bacteria. nih.gov Some (3H-quinazolin-4-ylidene)hydrazides were found to inhibit the growth of Enterococcus faecalis. zsmu.edu.ua

The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria:

Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria| Compound/Derivative | Bacterium | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone 15 | S. aureus ATCC 6538 | MIC = 1.95–7.81 μg/mL | nih.gov |

| Hydrazide-hydrazone 16 | S. aureus ATCC 25923 | MIC = 3.91 μg/mL | nih.gov |

| Compound 6f | Staphylococcus aureus | MIC = 50 µg mL⁻¹ | researchgate.net |

| Triazoloquinazolines | Streptobacillus sp. | Significant inhibition | nih.gov |

| (3H-quinazolin-4-ylidene)hydrazides 2.1, 2.2 | Enterococcus faecalis | Growth inhibition zone = 7 mm | zsmu.edu.ua |

| Hydrazide-hydrazones 8, 9, 10 | Gram-positive bacteria | MIC = 0.002–0.98 µg/mL | mdpi.com |

Derivatives of this compound have also shown promising activity against Gram-negative bacteria. Certain hydrazone derivatives demonstrated potent activity against E. coli, with some compounds inhibiting the E. coli DNA gyrase enzyme. mdpi.com Specifically, compounds 4a, 5a, 5c, and 5d were identified as potent inhibitors of E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com

In other studies, synthesized compounds were active against E. coli and P. aeruginosa. researchgate.net For example, compounds 6d and 6e were most active against E. coli, with MIC values of 100 µg mL⁻¹ and 62.5 µg mL⁻¹ respectively. researchgate.net Some dihydroquinazolinone derivatives also revealed considerable activity, with compounds 4d and 4e showing the highest activity against P. aeruginosa at a concentration of 0.25 mg/mL. researchgate.net

The table below presents the antibacterial activity of selected this compound derivatives against Gram-negative bacteria:

Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria| Compound/Derivative | Bacterium | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Compound 5a | E. coli | MIC = 1–16 μg/mL | mdpi.com |

| Compounds 4a, 5a, 5c, 5d | E. coli DNA gyrase | IC50 = 3.19–4.17 µM | mdpi.com |

| Compound 6d | Escherichia coli | MIC = 100 µg mL⁻¹ | researchgate.net |

| Compound 6e | Escherichia coli | MIC = 62.5 µg mL⁻¹ | researchgate.net |

| Compound 4d, 4e | Pseudomonas aeruginosa | MIC = 0.25 mg/mL | researchgate.net |

The mechanism of antibacterial action for many this compound derivatives involves the inhibition of essential cellular processes, leading to the cessation of bacterial growth. A notable mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com For example, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity, with the most potent compounds against E. coli being further assessed for their ability to inhibit E. coli DNA gyrase. mdpi.com This targeted inhibition disrupts the bacterial life cycle and prevents proliferation.

Several derivatives of this compound have been investigated for their potential as anti-tuberculosis agents, showing activity against Mycobacterium tuberculosis. ijrps.com In one study, synthesized bisquinazolines were screened for their in-vitro antimycobacterial activity against the H37RV strain of M. tuberculosis. ijrps.com The results indicated that these derivatives inhibited the growth of the bacterium at minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL. ijrps.com Specifically, compounds BQC7 and BQC9 were the most potent, with an MIC of 12.5 µg/mL. ijrps.com Another study reported the synthesis of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives, with some compounds exhibiting anti-tubercular effects against M. tuberculosis with MIC values of 15 μg/mL. frontiersin.org

The following table summarizes the anti-tuberculosis activity of selected this compound derivatives:

Anti-Tuberculosis Activity of this compound Derivatives| Compound/Derivative | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| BQC7 | M. tuberculosis H37RV | 12.5 µg/mL | ijrps.com |

| BQC9 | M. tuberculosis H37RV | 12.5 µg/mL | ijrps.com |

| 6-bromoquinoline with phenyltriazole substituents (5q, 5r, 5s, 5t, 5v, 5w) | M. tuberculosis | 15 μg/mL | frontiersin.org |

| 4-carboxyquinoline with 4-bromophenyltriazole substituent (5g) | M. tuberculosis | 15 μg/mL | frontiersin.org |

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity against various fungal strains. researchgate.netmdpi.comekb.eg

A study on quinazolin-4(3H)-one derivatives showed that many of the tested compounds had potent antimicrobial activity, including against fungal strains. mdpi.com The most potent compound, 5a, exhibited MIC values in the range of 1–16 μg/mL against the tested fungi. mdpi.com Another study reported that newly synthesized dihydroquinazolinone derivatives demonstrated moderate antifungal activities against Candida albicans. researchgate.net Similarly, other research has shown that certain quinazolinone compounds possess marked activity against C. albicans and Aspergillus flavus. ekb.eg

The table below details the antifungal activity of selected this compound derivatives:

Antifungal Activity of this compound Derivatives| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 5a | C. tropicals, C. albicans, M. phaseolina, A. niger | 1–16 μg/mL | mdpi.com |

| Dihydroquinazolinones (4a-f) | Candida albicans | Moderate activity | researchgate.net |

| Quinazolinones 3, 11-17 | Candida albicans, Aspergillus flavus | Strong activity | ekb.eg |

Activity against Fungi (e.g., Candida albicans)

Derivatives of this compound have demonstrated notable antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen. nih.govekb.eg The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents, and hydrazine-based compounds are being explored for this purpose. nih.govnih.gov

Research has shown that certain hydrazone derivatives of this compound exhibit potent activity against C. albicans, with minimum inhibitory concentration (MIC) values ranging from 1–16 μg/mL. Some studies have highlighted that specific hydrazine (B178648) derivatives can induce oxidative damage in C. albicans, leading to fungicidal activity. nih.govfrontiersin.org For instance, the compound (4-phenyl-1,3-thiazol-2-yl) hydrazine has been shown to increase reactive oxygen species (ROS) in C. albicans, resulting in DNA damage and cell death. frontiersin.org Furthermore, some 1,2,4-triazole (B32235) derivatives linked to a quinazoline (B50416) core have also displayed significant antifungal effects against C. albicans. ekb.egresearchgate.net

| Derivative Type | Observed Activity | Reported MIC/MFC Values | Mechanism of Action Highlight |

|---|---|---|---|

| Hydrazone derivatives | Potent activity | MIC: 1–16 μg/mL | Not specified in the provided text |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Fungicidal activity | Not specified in the provided text | Induction of oxidative damage via increased ROS frontiersin.org |

| 1,2,4-Triazole-linked thiazolidin-4-one compounds (12e and 12o) | Superior activity compared to griseofulvin | MFC: 250 μg/mL ekb.eg | Not specified in the provided text |

| 1,2,4-Triazole derivative with bromine at position 2 | Notable activity | MIC: 200 μg/mL ekb.eg | Not specified in the provided text |

Antiviral Activity

Certain derivatives of this compound have been investigated for their potential as antiviral agents. smolecule.com Research has primarily focused on their ability to inhibit key viral enzymes essential for replication.

Inhibition of Viral Enzymes (e.g., HCV NS5B Polymerase)

A significant area of investigation for this compound derivatives is their inhibitory effect on the Hepatitis C virus (HCV) NS5B polymerase. nih.gov This RNA-dependent RNA polymerase (RdRp) is crucial for the replication of the HCV genome, making it a prime target for antiviral drug development. nih.govplos.orgmdpi.com

Structure-based virtual screening and in vitro assays have identified this compound scaffolds as potent allosteric inhibitors of HCV NS5B. nih.gov One study identified a compound with a this compound scaffold as the most active inhibitor in a series, with an IC₅₀ value of 16.0 µM. nih.gov These inhibitors are believed to bind to an allosteric site on the enzyme known as thumb pocket-2 (TP-2), thereby disrupting its function. nih.gov Further research has led to the discovery of other potent HCV NS5B polymerase inhibitors, highlighting the potential of this chemical class in developing novel anti-HCV therapies. plos.orgopnme.com

Anticancer and Antitumor Properties

The anticancer potential of this compound derivatives is a major focus of research, with numerous studies demonstrating their efficacy against a variety of cancer cell lines and their role as kinase inhibitors. smolecule.comresearchgate.netjcsp.org.pknih.gov

Efficacy Against Various Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic effects against a range of human cancer cell lines. researchgate.netjcsp.org.pk In-vitro studies have demonstrated their activity against breast cancer (MCF-7, SKBR3), liver carcinoma (HepG2, SMMC-7721), lung cancer (A549), chronic myeloid leukemia (K562), and prostate cancer (PC-3) cell lines. researchgate.netresearchgate.netekb.eg

For instance, newly synthesized compounds derived from the reaction of this compound with β-dicarbonyl compounds have shown high anti-tumor activity against HepG2, HCT-116 (colon carcinoma), and MCF-7 cell lines. researchgate.netjcsp.org.pk Some artemisinin-indole derivatives have also shown high activity against MCF-7 and A549 cancer cells. nih.gov The antiproliferative activity of these compounds is often evaluated using the MTT assay, with some derivatives exhibiting IC₅₀ values in the micromolar range, comparable to or even better than standard anticancer drugs like gefitinib (B1684475). researchgate.net

| Cancer Cell Line | Cancer Type | Derivative Type | Observed Activity | Reported IC₅₀ Values |

|---|---|---|---|---|

| MCF-7 | Breast Carcinoma | Pyrazole (B372694) and Tetrazine derivatives | High anti-tumor activity researchgate.netjcsp.org.pk | Not specified in the provided text |

| HepG2 | Liver Carcinoma | Pyrazole and Tetrazine derivatives | High anti-tumor activity researchgate.netjcsp.org.pk | Not specified in the provided text |

| A549 | Lung Carcinoma | Quinazoline derivatives (e.g., 3o) | Marked anticancer activity researchgate.net | 4.26 µM researchgate.net |

| K562 | Chronic Myeloid Leukemia | Not specified in the provided text | Not specified in the provided text | Not specified in the provided text |

| PC-3 | Prostate Cancer | Not specified in the provided text | Not specified in the provided text | Not specified in the provided text |

| SMMC-7721 | Liver Carcinoma | Genipin-indole derivatives | Strong anti-proliferative activity ekb.egnih.gov | Not specified in the provided text |

| SKBR3 | Breast Cancer | Not specified in the provided text | Not specified in the provided text | Not specified in the provided text |

Role as Kinase Inhibitors

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting various protein kinases that are crucial for cancer cell growth and survival. These include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Aurora kinases, Phosphoinositide 3-kinase (PI3K), RET, and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. nih.govsemanticscholar.org Derivatives of 4-anilinoquinazoline (B1210976), for example, have been designed as potent and selective dual inhibitors of EGFR and HER2. nih.gov Co-expression of EGFR and HER2 is common in several cancers and is associated with a poor prognosis. nih.gov Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding site of these kinases. nih.gov The inhibition of VEGFR is another important strategy, as it plays a key role in angiogenesis, the formation of new blood vessels that tumors need to grow. cancerdiagnosisprognosis.org

Mechanisms of Antitumor Activity

The antitumor activity of this compound derivatives involves multiple mechanisms. One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain derivatives can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.

Furthermore, the inhibition of specific kinases, as discussed previously, disrupts critical signaling pathways that control cell growth, proliferation, and survival. cancerdiagnosisprognosis.org For example, inhibiting the EGFR/HER2 pathway can block downstream signaling cascades like the PI3K-AKT/mTOR pathway, which is vital for cell survival and proliferation. cancerdiagnosisprognosis.org The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives, some of which may act through novel mechanisms that are still under investigation.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory effects through various mechanisms of action. These compounds have been investigated for their ability to inhibit key enzymes involved in the inflammatory cascade, offering potential therapeutic avenues for a range of inflammatory conditions. nih.govjcsp.org.pkscienceopen.comscispace.comjcsp.org.pkderpharmachemica.comresearchgate.netnih.govbenthamdirect.comresearchgate.net

Phosphodiesterase 7 (PDE7) is an enzyme that specifically breaks down cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cell signaling. researchgate.net PDE7A, a member of the PDE7 family, is found in immune and proinflammatory cells, making it a target for anti-inflammatory drug development. nih.govnih.gov

A series of novel substituted this compound derivatives and their fused triazoloquinazoline counterparts were synthesized and evaluated for their ability to inhibit PDE7A. nih.govnih.govfrontiersin.org The in vitro results indicated that all synthesized compounds displayed PDE7A inhibitory activity, with IC₅₀ values ranging from 0.114 to 1.966 μM. nih.govfrontiersin.org

Notably, several of these compounds exhibited greater potency than the non-selective PDE inhibitor, theophylline. nih.govfrontiersin.org Four compounds in particular, 4b , 4g , 5c , and 5f , demonstrated significant potency against PDE7A, with IC₅₀ values between 0.114 and 0.18 μM. nih.govnih.govfrontiersin.org This level of activity is comparable to that of BRL50481, a known selective PDE7A inhibitor. nih.govfrontiersin.org

Table 1: PDE7A Inhibitory Activity of Selected this compound Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| 4b | 0.114 - 0.18 |

| 4g | 0.114 - 0.18 |

| 5c | 0.114 - 0.18 |

| 5f | 0.114 - 0.18 |

| Theophylline | > 1.966 |

| BRL50481 | 0.034 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected this compound derivatives against the PDE7A enzyme, with Theophylline and BRL50481 as reference compounds.

Molecular docking and dynamic simulation studies provided further support for these findings, illustrating favorable interactions within the active site of the PDE7A enzyme. nih.govresearchgate.netfrontiersin.org These interactions included conventional hydrogen bonds and π-π stacking. nih.govresearchgate.net

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.govnih.gov There are two primary isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. rsc.org